molecular formula C21H23NO4 B3050737 N-Fmoc-(+/-)-3-aminohexanoic acid CAS No. 282524-94-1

N-Fmoc-(+/-)-3-aminohexanoic acid

Cat. No.: B3050737
CAS No.: 282524-94-1
M. Wt: 353.4
InChI Key: VQAFHGLNHSVMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-3-aminohexanoic acid is a derivative of 3-aminohexanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

Mechanism of Action

Target of Action

N-Fmoc-(+/-)-3-aminohexanoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, is primarily used as a biochemical reagent . It is a type of Fmoc-amino acid, which are widely used as building blocks in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets through the process of peptide bond formation, which is a key step in peptide synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . During this process, the Fmoc group is removed, allowing the amino acid to form a peptide bond with the next amino acid in the sequence . This process is repeated until the desired peptide chain is formed .

Pharmacokinetics

For instance, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

Result of Action

The result of the compound’s action is the formation of a peptide chain with the correct sequence of amino acids . This is crucial for the function of the resulting peptide or protein, as the sequence of amino acids determines the structure and function of the peptide or protein .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the environment can affect the stability of the Fmoc group and hence the efficiency of peptide synthesis . Additionally, the temperature and solvent used can also influence the efficiency of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Fmoc-(+/-)-3-aminohexanoic acid typically involves the reaction of 3-aminohexanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-aminohexanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

    Substitution Reactions: Electrophiles such as acyl chlorides or alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Deprotection: 3-aminohexanoic acid.

    Coupling Reactions: Peptides or peptide derivatives.

    Substitution Reactions: Substituted aminohexanoic acid derivatives.

Scientific Research Applications

N-Fmoc-(+/-)-3-aminohexanoic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-(+/-)-3-aminohexanoic acid: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.

    N-Cbz-(+/-)-3-aminohexanoic acid: Uses the benzyloxycarbonyl (Cbz) group for amino protection.

Uniqueness

N-Fmoc-(+/-)-3-aminohexanoic acid is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and requires multiple deprotection and coupling steps .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFHGLNHSVMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202233
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-94-1
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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